5-(4-Nitrophenoxy)-1,3-benzodioxole
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Overview
Description
5-(4-Nitrophenoxy)-1,3-benzodioxole: is an organic compound characterized by the presence of a benzodioxole ring substituted with a nitrophenoxy group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-nitrophenyl phosphate, have been found to interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they might have significant bioavailability .
Result of Action
Compounds with similar structures have shown activity against various types of cancer cells in vitro and in vivo .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 1,3-benzodioxole with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(4-Nitrophenoxy)-1,3-benzodioxole can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the electrophile used, various substituted benzodioxole derivatives can be formed.
Scientific Research Applications
Chemistry: 5-(4-Nitrophenoxy)-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its nitrophenoxy moiety, which can act as a chromophore or fluorophore.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its incorporation into polymer chains can impart unique properties such as enhanced thermal stability and mechanical strength.
Comparison with Similar Compounds
4-Nitrophenoxybenzene: Similar in structure but lacks the benzodioxole ring.
5-(4-Aminophenoxy)-1,3-benzodioxole: The amino derivative of the compound.
5-(4-Methoxyphenoxy)-1,3-benzodioxole: The methoxy derivative of the compound.
Uniqueness: 5-(4-Nitrophenoxy)-1,3-benzodioxole is unique due to the presence of both the nitrophenoxy group and the benzodioxole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The nitro group provides a site for further chemical modifications, while the benzodioxole ring enhances the compound’s stability and reactivity.
Properties
IUPAC Name |
5-(4-nitrophenoxy)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-14(16)9-1-3-10(4-2-9)19-11-5-6-12-13(7-11)18-8-17-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESAXSVDFHOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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